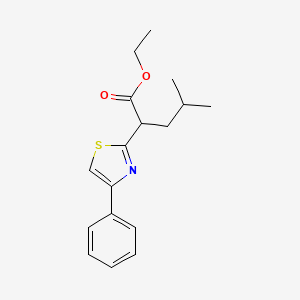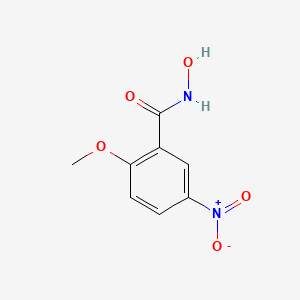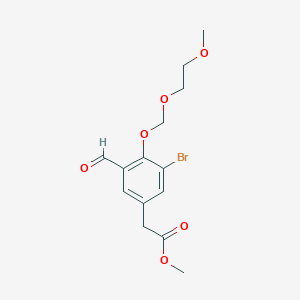
METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE
Übersicht
Beschreibung
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate is an organic compound with the molecular formula C14H17BrO6 and a molecular weight of 361.19 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxyethoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate involves several steps. One common synthetic route starts with the bromination of a suitable precursor, followed by formylation and esterification reactions . The reaction conditions typically involve the use of bromine (Br2) and a formylating agent such as dimethylformamide (DMF) in the presence of a base like sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds . The formyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate can be compared with similar compounds such as:
Methyl 2-(4-benzyloxy-3-bromo-5-formyl-phenyl)acetate: This compound has a benzyloxy group instead of the methoxyethoxy group, which affects its solubility and reactivity.
Methyl 2-(3-bromo-5-formyl-4-methoxyphenyl)acetate: This compound lacks the methoxyethoxy group, making it less hydrophilic and potentially altering its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C14H17BrO6 |
|---|---|
Molekulargewicht |
361.18 g/mol |
IUPAC-Name |
methyl 2-[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]acetate |
InChI |
InChI=1S/C14H17BrO6/c1-18-3-4-20-9-21-14-11(8-16)5-10(6-12(14)15)7-13(17)19-2/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
XHOUCPGAWMCBBK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=C(C=C(C=C1Br)CC(=O)OC)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

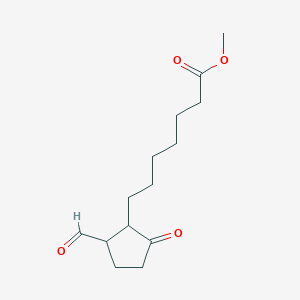

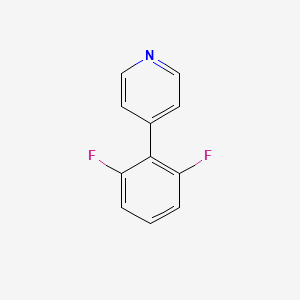
![2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B8577888.png)
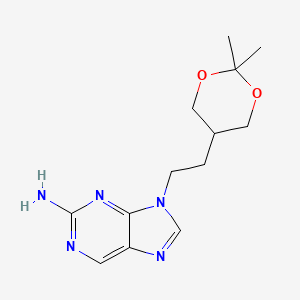

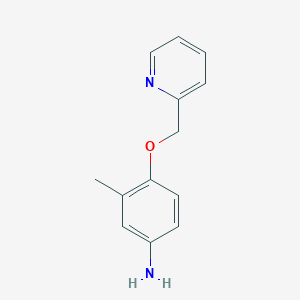
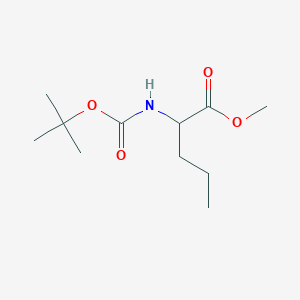

![4-[(4-Methoxyphenyl)sulfonyl]-3-morpholinecarboxylic acid](/img/structure/B8577919.png)
